molecular formula C17H12 B1589805 1H-Cyclopenta[l]phenanthrene CAS No. 235-92-7

1H-Cyclopenta[l]phenanthrene

Cat. No.: B1589805
CAS No.: 235-92-7
M. Wt: 216.28 g/mol
InChI Key: YQDSWSPIWVQKBC-UHFFFAOYSA-N
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Description

1H-Cyclopenta[l]phenanthrene (CPP) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment and is known to have a variety of biological effects. CPP is of particular interest due to its ability to interact with a variety of biological targets, its low toxicity and its potential for use in medical and laboratory applications.

Scientific Research Applications

Molecular Geometry and Gene Induction Studies

1H-Cyclopenta[l]phenanthrene, a polycyclic aromatic hydrocarbon (PAH), has been studied for its molecular geometry and gene induction capabilities. In a study involving rainbow trout, it was found to induce CYP1A mRNA levels and was linked with clastogenic changes in erythrocytes, suggesting its potential role in understanding molecular interactions and genetic expression in aquatic species (Brzuzan et al., 2006).

Photochemistry Research

Research in photochemistry has explored the behavior of derivatives of this compound under photolysis. For example, the compound 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene demonstrated unique reactions when exposed to light, indicating its utility in studying photochemical processes (Hardikar, Warren, & Thamattoor, 2015).

Synthesis and Chemical Properties

The synthesis of substituted cyclopenta[l]phenanthrenes from acetophenones has been achieved, providing access to polycyclic aromatics with diverse substitution patterns. This synthesis is significant for creating a variety of phenanthrene derivatives for further chemical analysis (Connors & Goroff, 2016).

Biodegradation Studies

Biodegradation research has involved this compound derivatives like phenanthrene. Studies have identified specific bacterial strains capable of degrading these PAHs, providing insights into environmental remediation and the microbial breakdown of complex hydrocarbons (Hou et al., 2018).

Environmental Toxicology

Environmental toxicology research has utilized this compound derivatives to study the effects of PAHs on aquatic organisms. Studies on phenanthrene have explored its impact on reproductive functions and transgenerational effects in fish, contributing to our understanding of environmental pollutants' impact on aquatic life (Sun et al., 2015).

Acidic Properties and Organic Chemistry

In organic chemistry, the acidity of this compound and its derivatives has been a subject of study, particularly how structural modifications like cyanation can dramatically increase acidity, leading to applications in chemical synthesis and materials science (Vianello & Maksić, 2005).

Properties

IUPAC Name

1H-cyclopenta[l]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDSWSPIWVQKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473148
Record name 1H-Cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235-92-7
Record name 1H-Cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1H-Cyclopenta[l]phenanthrene synthesized?

A: Several synthetic routes to this compound and its derivatives have been explored. One method involves the photolysis of phenyl-substituted 3H-indazole<3-spiro>-cyclopentadienes. [] Another approach utilizes the reaction of readily available starting materials like 1,3-diphenylcyclopenta[l]phenanthrene-2-one (phencyclone) with various reagents. [] For instance, reacting phencyclone with phenyllithium yields 1,2,3-triphenylcyclopenta[l]phenanthrene-2-ol, which can be further modified to obtain the desired this compound derivative. []

Q2: What are the structural characteristics of this compound?

A: this compound is a polycyclic aromatic hydrocarbon featuring a cyclopentadiene ring fused to a phenanthrene moiety. While its exact molecular weight depends on specific substituents, the core structure has the molecular formula C17H12. [] Structural characterization often involves techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]

Q3: Can you elaborate on the photochemical reactivity of this compound derivatives?

A: Studies have shown that certain derivatives, like 2,3,4,5-tetraphenyl-2-cyclopenten-1-one and 3,4-diphenyl-3-cyclopenten-1-one, undergo photocyclization when irradiated with ultraviolet light. [] This reaction, involving a cis-stilbene skeleton within the molecule, leads to the formation of phenanthrene derivatives. [] Interestingly, variations in substituents can significantly alter the photochemical pathway. For example, 2,2-dimethyl-3,4-diphenyl-3-cyclopenten-1-one undergoes decarbonylation upon irradiation, highlighting the influence of structure on reactivity. []

Q4: Has this compound been investigated for its potential use in organometallic chemistry?

A: Yes, research has explored the coordination chemistry of this compound derivatives. For example, a derivative called 1,2,3-trimethyl-1H-cyclopenta[l]phenanthrene (PCp*H) can act as a ligand for yttrium complexes. [] The resulting complexes have been characterized structurally and investigated for their reactivity with various substrates like carbon dioxide and isocyanates. [] This suggests the potential of this compound derivatives as supporting ligands in organometallic catalysis.

Q5: How does the acidity of this compound compare to its cyano derivatives?

A: Computational studies using Density Functional Theory (DFT) have revealed that while the parent this compound exhibits modest acidity, its polycyano derivatives display significantly enhanced acidity, potentially entering the realm of superacids. [] This dramatic increase in acidity upon cyanation is attributed to the strong electron-withdrawing nature of cyano groups, leading to stabilization of the conjugate base through resonance. []

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